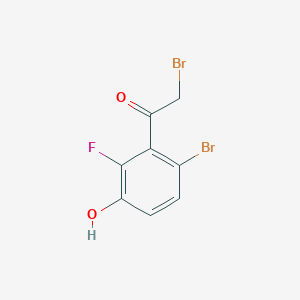
6'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of acetophenone derivatives. One common method involves the use of bromine in the presence of a catalyst such as aluminum chloride in an anhydrous solvent like ether . The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group.
Industrial Production Methods
Industrial production of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or alcohols.
Wissenschaftliche Forschungsanwendungen
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: A simpler analog without the fluorine and hydroxyl groups.
2-Bromo-4’-fluoroacetophenone: Similar structure but lacks the hydroxyl group.
3-Bromo-4’-fluoroacetophenone: Similar structure but lacks the hydroxyl group.
Uniqueness
The combination of these functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to its simpler analogs .
Eigenschaften
Molekularformel |
C8H5Br2FO2 |
|---|---|
Molekulargewicht |
311.93 g/mol |
IUPAC-Name |
2-bromo-1-(6-bromo-2-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2,12H,3H2 |
InChI-Schlüssel |
FMAHHUYJQUSQFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)F)C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


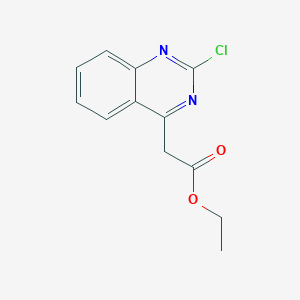
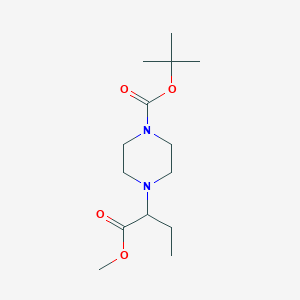
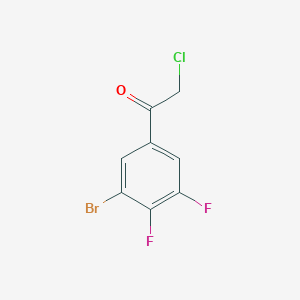

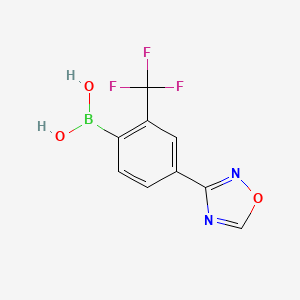

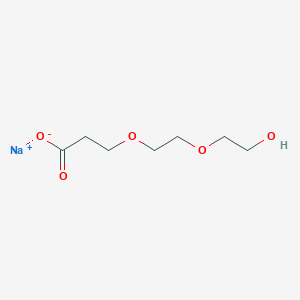


![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)


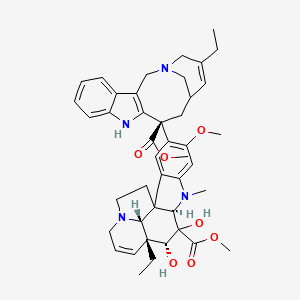
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)
